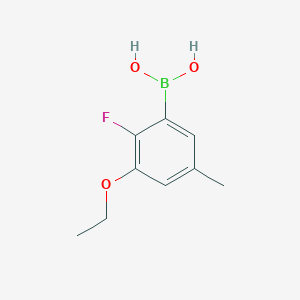

3-Ethoxy-2-fluoro-5-methylphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethoxy-2-fluoro-5-methylphenylboronic acid is a boronic acid derivative used extensively in scientific research. It is a valuable tool for the synthesis of various pharmacologically active compounds, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. This acid has many potential applications in the field of medicinal chemistry and drug discovery.

科学的研究の応用

Fluorescence Quenching Mechanisms

Studies on fluorescence quenching mechanisms in boronic acid derivatives, including those similar to 3-ethoxy-2-fluoro-5-methylphenylboronic acid, have revealed insights into their interactions with quenchers like aniline. By employing steady-state fluorescence measurements and analyzing Stern-Volmer kinetics, researchers have been able to deduce the static quenching mechanism and the influence of various quenching parameters such as Stern-Volmer constant and quenching rate parameter. This research has implications for understanding the photophysical properties of boronic acid compounds and their potential applications in sensing and molecular recognition technologies (Geethanjali, Nagaraja, & Melavanki, 2015).

Glucose Sensing Technologies

Innovative glucose sensing technologies have been developed using boronic acid derivatives for non-enzymatic glucose detection. For example, the synthesis of new monomers like 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid has been reported for enzyme-free glucose sensing at physiological conditions. This development paves the way for the creation of sensitive and selective glucose sensors, which could have significant implications for diabetes management and research (Bao et al., 2021).

Antifungal Activity and Chemical Synthesis

Research into the antifungal properties and synthetic applications of phenylboronic acid derivatives, akin to this compound, has led to the discovery of compounds with significant biological activity. Such studies not only expand our understanding of the pharmacological potentials of boronic acids but also contribute to the development of new antifungal agents and the exploration of their mechanism of action in fungal cells (Borys et al., 2019).

Supramolecular Assemblies

The design and synthesis of supramolecular assemblies utilizing phenylboronic acids, including structures similar to this compound, have demonstrated the potential of these compounds in the formation of complex molecular architectures. Such research provides valuable insights into the hydrogen bonding capabilities of boronic acids and their applications in creating novel materials with specific properties (Pedireddi & Seethalekshmi, 2004).

作用機序

Target of Action

3-Ethoxy-2-fluoro-5-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the transition metal catalyst, typically palladium, used in the reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organyl group to the palladium catalyst . This forms a new carbon-metal bond and is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds . The reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudohalide under the action of a palladium catalyst . The result is the formation of a new carbon-carbon bond, which can be used to construct complex organic molecules .

Pharmacokinetics

It’s important to note that the compound is generally stable and readily prepared, making it suitable for use in various chemical reactions .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in an aqueous environment . Additionally, the reaction is generally carried out under mild conditions, which can help to preserve the stability of the boronic acid reagent .

特性

IUPAC Name |

(3-ethoxy-2-fluoro-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-3-14-8-5-6(2)4-7(9(8)11)10(12)13/h4-5,12-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTGSIOBPBXJMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OCC)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((4-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2745654.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2745655.png)

![5-[(2,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)

![(4-{[(4-Bromophenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-chlorophenyl)methanone](/img/structure/B2745659.png)

![3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride](/img/structure/B2745664.png)

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2745672.png)

![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2745674.png)

![1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745675.png)